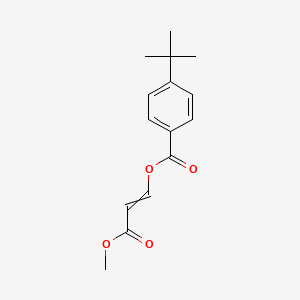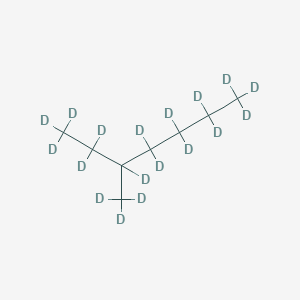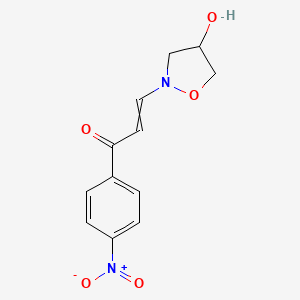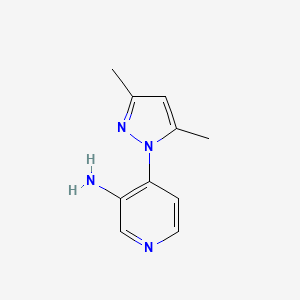![molecular formula C16H10O3S B11726500 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a thiophene ring and an indene-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde reacts with a ketone to form the desired chalcone derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including quinazolines, benzothiazoles, and thiadiazoles.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and indene-1,3-dione moieties. These interactions can lead to the inhibition of bacterial and fungal growth, as well as other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(thiophen-2-yl)prop-2-enoyl isothiocyanate: Used in the synthesis of heterocyclic compounds.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Exhibits antinociceptive, anti-inflammatory, and hypoglycemic effects.
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: A potent tyrosinase inhibitor.
Uniqueness
2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a thiophene ring and an indene-1,3-dione moiety
Eigenschaften
Molekularformel |
C16H10O3S |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-(3-thiophen-2-ylprop-2-enoyl)indene-1,3-dione |
InChI |
InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H |
InChI-Schlüssel |
WYYMSALUPHICCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)

![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)




![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
